molecular formula C13H8ClF2NO B5699336 4-chloro-N-(2,6-difluorophenyl)benzamide

4-chloro-N-(2,6-difluorophenyl)benzamide

Cat. No. B5699336
M. Wt: 267.66 g/mol
InChI Key: STULBSMHHJBNCE-UHFFFAOYSA-N
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Description

“4-chloro-N-(2,6-difluorophenyl)benzamide” is a chemical compound with the molecular formula C13H8ClF2NO . It belongs to the class of organic compounds known as n-benzylbenzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group .


Synthesis Analysis

The synthesis of benzamides, including compounds similar to “4-chloro-N-(2,6-difluorophenyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .


Molecular Structure Analysis

The molecular structure of “4-chloro-N-(2,6-difluorophenyl)benzamide” can be represented as a 2D Mol file or as a computed 3D SD file . The primary intermolecular hydrogen bond is the amide–amide interaction linking molecules into 1D chains along the b-axis direction .

Scientific Research Applications

Medicinal Chemistry and Pharmaceuticals

Fluorinated molecules, including those similar to 4-chloro-N-(2,6-difluorophenyl)benzamide, have attracted extensive research interest in medicinal chemistry and pharmaceuticals over the past several decades . The development of new drugs and therapies often involves the use of such compounds .

Synthesis of Other Compounds

The compound can be synthesized in high yield using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline . This suggests that it could be used as a starting material or intermediate in the synthesis of other complex molecules.

Crystallography and Material Science

The crystal structure of similar compounds has been determined using single-crystal X-ray diffraction methods . This suggests potential applications in crystallography and material science, where understanding the crystal structure of a material can inform its properties and potential uses.

Study of Intermolecular Interactions

Compounds similar to 4-chloro-N-(2,6-difluorophenyl)benzamide have been used in the study of different intermolecular interactions in polymorphic modifications . This could potentially be another area of application for the compound you’re interested in.

Development of Fluorinated Molecules

The compound could potentially be used in the development of other fluorinated molecules. Fluorinated molecules have been the subject of extensive research interest, particularly in the field of medicinal chemistry .

Polymorphism Studies

Polymorphism, the existence of more than one distinct crystalline phase having different arrangement of molecules in the crystal lattice, is a significant area of study in material science . Compounds similar to 4-chloro-N-(2,6-difluorophenyl)benzamide have been used in such studies .

Future Directions

The future directions for “4-chloro-N-(2,6-difluorophenyl)benzamide” and similar compounds could involve further exploration of their diverse biological activities and potential therapeutic applications . Additionally, the development of novel synthetic methods for this type of compounds can be of considerable importance .

properties

IUPAC Name

4-chloro-N-(2,6-difluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF2NO/c14-9-6-4-8(5-7-9)13(18)17-12-10(15)2-1-3-11(12)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STULBSMHHJBNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2,6-difluorophenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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